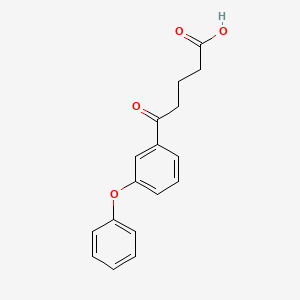

5-Oxo-5-(3-phenoxyphenyl)valeric acid

Description

Contextualization within Oxo-Valeric Acid and Pentanoic Acid Derivatives

5-Oxo-5-(3-phenoxyphenyl)valeric acid belongs to the larger classes of oxo-valeric acid and pentanoic acid derivatives. Pentanoic acid, also known as valeric acid, is a five-carbon straight-chain alkyl carboxylic acid. wikipedia.orgebi.ac.uk Its derivatives are a diverse group of compounds with a wide range of applications, notably in the pharmaceutical and chemical industries. ontosight.ai

The fundamental structure of pentanoic acid allows for various modifications, leading to a vast library of derivatives with distinct chemical and biological properties. These derivatives have been extensively studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aitandfonline.comnih.gov The incorporation of different functional groups onto the pentanoic acid backbone can significantly influence the compound's reactivity, solubility, and interaction with biological systems. ontosight.ai

Oxo-valeric acids, characterized by the presence of a ketone group in addition to the carboxylic acid, are a significant subclass. The position of the oxo group along the carbon chain influences the molecule's chemical behavior. For instance, 2-oxopentanoic acid is a known human metabolite. nih.gov The presence of the ketone and carboxylic acid functionalities makes these molecules versatile building blocks in organic synthesis.

Significance of the Phenoxyphenyl Moiety in Scaffold Design

The phenoxyphenyl moiety, a structural component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable in drug discovery. The terminal phenoxy group is a feature of many existing drugs. nih.gov

The significance of the phenoxyphenyl moiety stems from its ability to engage in various intermolecular interactions, including:

Hydrophobic interactions: The phenyl rings provide lipophilic character, which can be crucial for binding to hydrophobic pockets in proteins. mdpi.com

π-π stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues in biological targets. nih.gov

Hydrogen bonding: The ether oxygen atom can act as a hydrogen bond acceptor. nih.gov

These properties allow for the fine-tuning of a molecule's binding affinity and selectivity for its target. The flexibility of the ether linkage also allows the two phenyl rings to adopt various conformations, enabling a better fit within a binding site. The phenoxyphenyl group has been incorporated into compounds designed for a range of therapeutic areas, including neurology, oncology, and infectious diseases. mdpi.comontosight.aigoogle.comnih.gov

Overview of Academic Research Trajectories for Related Structural Analogues

Research into structural analogues of this compound has followed several key trajectories, largely driven by the therapeutic potential of pentanoic acid derivatives and compounds containing the phenoxyphenyl group.

One major area of investigation is the synthesis and biological evaluation of novel pentanoic acid derivatives as potential anticancer agents. tandfonline.comnih.gov Studies have explored how substitutions on the pentanoic acid chain affect cytotoxicity and the mechanism of action. For example, some phenylacetyl pentanoic acid derivatives have shown promising activity against leukemia cell lines. tandfonline.comnih.gov

Another significant research direction involves the development of 5-oxopyrrolidine derivatives, which can be synthesized from related carboxylic acids. These compounds have been investigated for their anticancer and antimicrobial activities. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov The research often focuses on structure-activity relationship (SAR) studies to optimize the biological activity of these scaffolds. nih.gov

Furthermore, the exploration of compounds containing the phenoxyphenyl moiety continues to be a fertile area of research. Scientists are designing and synthesizing new molecules that incorporate this group to target a variety of receptors and enzymes. google.comnih.gov These studies often involve computational methods, such as molecular docking, to predict binding modes and guide the design of more potent and selective compounds.

The convergence of these research streams provides a solid foundation for the investigation of this compound and its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-(3-phenoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(10-5-11-17(19)20)13-6-4-9-15(12-13)21-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGWDNAFPYZAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470191 | |

| Record name | 5-OXO-5-(3-PHENOXYPHENYL)VALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871127-75-2 | |

| Record name | 5-OXO-5-(3-PHENOXYPHENYL)VALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 5-Oxo-Valeric Acid Scaffolds

The 5-oxo-valeric acid framework, also known as a γ-keto acid, is a valuable synthetic intermediate. Its synthesis can be achieved through several established methodologies. A primary and widely used method is the Friedel-Crafts acylation, where an aromatic substrate is reacted with an aliphatic dibasic acid anhydride (B1165640). organicreactions.orgresearchgate.net Specifically for the synthesis of a 5-aryl-5-oxo-valeric acid, the reaction would involve an aromatic compound and glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organicreactions.org This reaction forms an aroyl fatty acid by opening the anhydride ring and creating a new carbon-carbon bond between the aromatic ring and the acyl group. researchgate.net

Other synthetic strategies include:

Oxidation Reactions: The oxidation of corresponding cyclic alcohols or functionalized hydrocarbons can yield γ-keto acids.

Coupling Reactions: Modern photochemical methods have been developed, such as the photoredox-catalyzed dual decarboxylative coupling of α-oxo acids and maleic anhydrides, which serves as a traceless synthetic equivalent of acrylic acid, to form γ-keto acids in a single step. acs.org

Organometallic Approaches: The reaction of dicarboxylic dihalides with organoaluminum compounds represents another route to these scaffolds. google.com Additionally, Grignard reagents have been utilized in reactions with cyclic anhydrides or other appropriate synthons to construct the keto acid backbone. google.com

Strategies for Incorporating Phenoxyphenyl Substituents

Regioselective Synthesis Approaches

A direct Friedel-Crafts acylation of phenoxybenzene (diphenyl ether) with glutaric anhydride is complicated by the directing effects of the phenoxy substituent. researchgate.net The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the bulky acylating agent, the major product of such a reaction would be the 4-substituted isomer, not the desired 3-substituted (meta) product.

Therefore, achieving the meta-substitution pattern required for 5-Oxo-5-(3-phenoxyphenyl)valeric acid necessitates a multi-step, regiocontrolled approach. Plausible strategies include:

Acylation followed by Cross-Coupling: This strategy involves first establishing the keto-acid chain on a simpler aromatic ring that contains a handle for later elaboration.

Step A: Perform a Friedel-Crafts acylation of a meta-substituted benzene (B151609) derivative, such as 3-bromoanisole (B1666278) or 3-chloronitrobenzene, with glutaric anhydride. The substituent (e.g., nitro) would direct the acylation to the desired position.

Step B: The halogen or a derivative of the directing group (e.g., reduction of a nitro group to an amine, followed by diazotization and conversion to a halide) is then used as a handle for a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation with phenol (B47542), to form the required ether linkage.

Synthesis from a Pre-formed Meta-Substituted Ketone: An alternative approach begins with a molecule that already contains the correct substitution pattern.

Step A: Start with 3-phenoxyacetophenone or a similar 3-phenoxyarylketone.

Step B: Elaborate the side chain through reactions such as alkylation of the enolate with a three-carbon electrophile containing a protected carboxylic acid or nitrile group, followed by hydrolysis.

These indirect methods, while more complex than a single-step acylation, provide the necessary control to ensure the formation of the specific 3-phenoxyphenyl regioisomer.

Derivatization Strategies for Structural Diversification

The carboxylic acid moiety of this compound is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially modulated physicochemical properties.

Synthesis of Ester and Amide Derivatives

The conversion of the terminal carboxylic acid to its corresponding ester and amide derivatives is a fundamental strategy for structural diversification.

Ester Synthesis: Esters can be readily prepared through several standard methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with an alcohol to form the ester. Ion-supported reagents have also been developed to promote the sp3 C-H oxidation of precursor ketones in the presence of alcohols to directly yield α-keto esters under mild conditions. organic-chemistry.org

Amide Synthesis: Amide derivatives are typically synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This method facilitates the formation of the amide bond under mild conditions. Direct conversion of precursor ketones to α-keto amides can also be achieved via oxidative amidation reactions. organic-chemistry.org

Exploration of Bioisosteric Replacements

In medicinal chemistry, the carboxylic acid group can sometimes be associated with suboptimal pharmacokinetic properties, such as poor membrane permeability or metabolic instability. nih.govnih.gov Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a key strategy to mitigate these issues while retaining biological activity. ucc.iedrughunter.com

Several well-established bioisosteres for the carboxylic acid moiety could be applied to the this compound scaffold. The choice of isostere depends on the desired properties, as each imparts a unique combination of acidity, lipophilicity, and hydrogen bonding capacity. researchgate.net

Tetrazoles: 5-Substituted-1H-tetrazoles are among the most common non-classical bioisosteres. They possess a pKa (~4.5–4.9) similar to that of carboxylic acids, allowing them to act as effective mimics in interactions with biological targets. nih.govdrughunter.com

Sulfonamides: Acyl sulfonamides are another class of acidic bioisosteres. They are generally weaker acids than carboxylic acids but can offer advantages such as increased metabolic stability. drughunter.com

Hydroxamic Acids: With pKa values in the range of 8–9, hydroxamic acids are less acidic but are effective hydrogen bond donors and acceptors. They can be employed as carboxylic acid surrogates in certain contexts. nih.gov

Other Isosteres: A growing palette of novel bioisosteres includes hydroxyisoxazoles, cyclopentanediones, and boronic acids, each offering unique structural and electronic properties. nih.govresearchgate.net

The replacement of the carboxylic acid would require a modified synthetic endpoint, often involving the coupling of a precursor to the specific isosteric synthon.

Combinatorial Chemistry Approaches in Analog Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of molecules, which is highly valuable in drug discovery and materials science. For a molecule such as this compound, combinatorial approaches can be strategically employed to generate a diverse library of analogs by systematically modifying its core components. This allows for the exploration of the structure-activity relationship (SAR) by varying the aromatic systems of the diaryl ether and the length and substitution of the keto-acid chain.

A hypothetical solid-phase combinatorial synthesis strategy for generating an analog library of this compound is outlined below. Solid-phase synthesis is often preferred for combinatorial libraries due to the simplified purification, which typically involves washing the resin-bound intermediates to remove excess reagents and byproducts.

Proposed Solid-Phase Combinatorial Synthesis Route:

The synthesis can be designed around three points of diversity (R1, R2, and the aliphatic linker). The general strategy would involve the following key steps:

Immobilization: A suitable dicarboxylic acid linker is attached to a solid support (e.g., Wang resin). The length and substitution of this linker can be one point of diversity.

Diarylether Formation: A pre-formed diaryl ether building block, or a sequential synthesis on the solid support, can be envisioned. For a sequential approach, a suitably functionalized phenol could be attached to the resin-bound linker, followed by a cross-coupling reaction.

Cross-Coupling: A palladium- or copper-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann-type reaction, would be employed to form the diaryl ether linkage. organic-chemistry.orgrsc.org This step introduces the second aromatic ring, which represents another point of diversity.

Cleavage: The final analog is cleaved from the solid support, typically under acidic conditions, to yield the desired keto-acid.

Illustrative Combinatorial Library Design:

To construct a library of analogs, a selection of diverse building blocks would be utilized at each point of variation.

R1 (Substituents on the first aromatic ring): A variety of substituted phenols can be used as starting materials.

R2 (Substituents on the second aromatic ring): A range of substituted aryl halides or arylboronic acids would be employed in the cross-coupling step.

Linker (Varying the valeric acid chain): Different dicarboxylic acids or their equivalents can be used to vary the length and rigidity of the aliphatic chain.

The table below illustrates a potential combinatorial library matrix for the synthesis of this compound analogs.

| R1 Building Block (Phenol) | R2 Building Block (Aryl Halide) | Linker Precursor (Dicarboxylic Acid) |

|---|---|---|

| Phenol | 1-Bromo-3-phenoxybenzene | Glutaric anhydride |

| 3-Methoxyphenol | 1-Bromo-3-chlorobenzene | Adipic acid |

| 4-Fluorophenol | 1-Bromo-4-methylbenzene | Succinic anhydride |

| 3-Cyanophenol | 3-Bromoanisole | Pimelic acid |

This combinatorial approach, by systematically combining a set of diverse building blocks, can rapidly generate a large number of unique analogs of this compound. The resulting library can then be screened for desired properties, accelerating the discovery of compounds with optimized characteristics.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. For 5-Oxo-5-(3-phenoxyphenyl)valeric acid, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for unambiguous structural confirmation.

The structure of this compound contains several distinct proton environments:

Aromatic Protons: The protons on the two phenyl rings will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The substitution pattern on the phenoxy-substituted phenyl ring will lead to a complex splitting pattern.

Methylene (B1212753) Protons: The three methylene groups (-CH₂-) in the valeric acid chain will exhibit signals in the aliphatic region. The protons alpha to the ketone (C4) are expected around 2.8-3.2 ppm, the protons alpha to the carboxylic acid (C2) around 2.4-2.6 ppm, and the central methylene protons (C3) at approximately 1.8-2.2 ppm. These signals will likely appear as multiplets due to spin-spin coupling with adjacent protons.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is typically a broad singlet and can appear over a wide range of the spectrum, often between 10.0 and 13.0 ppm, and its position can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (C₆H₅O-) | 7.0 - 7.5 | Multiplet |

| Aromatic (-COC₆H₄-) | 7.5 - 8.0 | Multiplet |

| Methylene (-CH₂CO-) | 2.8 - 3.2 | Triplet |

| Methylene (-CH₂COOH) | 2.4 - 2.6 | Triplet |

Note: These are estimated values and actual experimental data may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbons: The ketone (C=O) and carboxylic acid (C=O) carbons are the most deshielded and will appear furthest downfield. The ketone carbonyl is typically found in the range of 195-205 ppm, while the carboxylic acid carbonyl is expected around 175-185 ppm.

Aromatic Carbons: The carbon atoms of the phenyl rings will resonate in the region of 115-160 ppm. The carbons attached to the oxygen and the carbonyl group will be at the lower end of this range.

Aliphatic Carbons: The methylene carbons of the valeric acid chain will appear in the upfield region of the spectrum, generally between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 195 - 205 |

| Carboxylic Acid Carbonyl (C=O) | 175 - 185 |

| Aromatic Carbons (C-O, C-C=O) | 150 - 160 |

| Aromatic Carbons (C-H) | 115 - 135 |

| Methylene Carbon (C4) | 35 - 40 |

| Methylene Carbon (C2) | 30 - 35 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (C₁₇H₁₆O₄), the expected molecular weight is approximately 284.31 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 284.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage at the bonds adjacent to the carbonyl groups, leading to characteristic fragment ions. For instance, cleavage of the bond between the carbonyl carbon and the phenyl ring could occur.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 2960 |

| C=O stretch (Ketone) | 1680 - 1700 |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 |

| C=C stretch (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic rings and the carbonyl group in this compound suggests that it will absorb UV light. The spectrum would likely exhibit absorption maxima corresponding to π→π* transitions of the aromatic systems and n→π* transitions of the carbonyl group.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, these methods are crucial for assessing its purity and for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, direct analysis of carboxylic acids like this compound by GC-MS can be challenging due to their low volatility and potential for thermal degradation. restek.comusherbrooke.ca

To overcome these limitations, derivatization is often employed. libretexts.org This process involves chemically modifying the analyte to increase its volatility and thermal stability. libretexts.orgresearchgate.net Common derivatization strategies for carboxylic acids include:

Esterification: The carboxylic acid group is converted into an ester, typically a methyl ester, by reacting it with an alcohol in the presence of an acid catalyst. libretexts.org This significantly increases the volatility of the compound.

Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.comusherbrooke.calibretexts.org TMS derivatives are generally more volatile and thermally stable. libretexts.org

Acylation: This method involves the introduction of an acyl group. researchgate.net

Alkylation: This involves replacing active hydrogens with an alkyl group. libretexts.org

Once derivatized, the sample can be injected into the GC-MS system. The components are separated based on their boiling points and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected, allowing for their identification and quantification.

Table 4: Common Derivatization Reagents for Carboxylic Acids in GC-MS

| Derivatization Method | Reagent | Resulting Derivative |

|---|---|---|

| Esterification | Methanol (B129727)/H⁺ or BF₃-methanol restek.com | Methyl Ester |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the identification and quantification of "this compound" within complex biological and environmental matrices. The inherent complexity of these samples, containing a multitude of endogenous and exogenous components, necessitates the high selectivity and sensitivity afforded by coupling liquid chromatography with mass spectrometry. This approach allows for the effective separation of the target analyte from interfering substances, followed by its unambiguous detection and measurement based on its mass-to-charge ratio.

The analysis of structurally related compounds, such as the non-steroidal anti-inflammatory drug fenoprofen (B1672519), in biological fluids like plasma and synovial fluid, provides a framework for the methodologies applicable to "this compound". researchgate.netnih.gov Effective sample preparation is a critical prerequisite for accurate LC-MS analysis, often involving protein precipitation followed by solid-phase extraction (SPE) to remove high-abundance proteins and other matrix components that can cause ion suppression or enhancement effects. nih.govsemanticscholar.org

Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govnih.gov Columns such as C18 are commonly employed to separate the analyte of interest from other components based on its hydrophobicity. nih.govnih.gov The mobile phase composition, often a gradient of an organic solvent like methanol or acetonitrile (B52724) and an aqueous solution containing a modifier like acetic acid, is optimized to achieve efficient separation and suitable peak shapes. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, and it can be operated in either positive or negative ion mode. For acidic compounds like "this compound," negative ion mode is often preferred. nih.gov The mass spectrometer can be operated in various modes, including full scan to obtain a mass spectrum of the compound, or more selectively, in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. nih.gov In SRM/MRM, a specific precursor ion (the molecular ion or a prominent adduct) is selected and fragmented, and a specific product ion is monitored. This highly selective technique significantly enhances the signal-to-noise ratio and provides excellent specificity for quantification in complex matrices.

For instance, in the analysis of fenoprofen, a structurally similar compound, ion transitions of m/z 241/197 were used for quantification. nih.gov A similar approach would be developed for "this compound," where the precursor ion would correspond to its molecular weight and the product ion to a stable fragment. The use of a stable isotope-labeled internal standard is also crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.gov

The validated LC-MS method would demonstrate excellent linearity over a defined concentration range, along with acceptable accuracy and precision. nih.gov The sensitivity of the method is typically characterized by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net

Detailed Research Findings

Research on the LC-MS/MS analysis of fenoprofen in human plasma has demonstrated the development of rapid, simple, and sensitive methods for pharmacokinetic studies. nih.gov These methods often utilize protein precipitation and solid-phase extraction for sample cleanup. nih.gov Chromatographic separation has been successfully achieved on columns like the BEH C18 using an isocratic mobile phase of methanol and 0.2% acetic acid in water. nih.gov

For detection, electrospray ionization in the negative mode is typically employed. nih.gov In these studies, the ion transition monitored for fenoprofen was m/z 241 → 197, while a deuterated internal standard (fenoprofen-d3) utilized the transition m/z 244 → 200. nih.gov Such methods have shown excellent linearity in the concentration range of 0.02–20 μg/mL, with high accuracy (96.4–103.7%) and precision (coefficient of variation ≤4.3%) and negligible matrix effects. nih.gov These established methodologies for a structurally related compound provide a strong foundation for the development of a robust LC-MS method for the analysis of "this compound" in various complex mixtures.

Interactive Data Tables

Table 1: Representative LC-MS/MS Parameters for the Analysis of a Structurally Related Compound (Fenoprofen)

| Parameter | Value | Reference |

| Chromatography | ||

| Column | BEH C18 (50 × 2.1 mm, 1.7 μm) | nih.gov |

| Mobile Phase | Methanol-0.2% acetic acid in water (75:25, v/v) | nih.gov |

| Flow Rate | Isocratic | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |

| Monitored Transition (Analyte) | m/z 241 → 197 | nih.gov |

| Monitored Transition (Internal Standard) | m/z 244 → 200 (fenoprofen-d3) | nih.gov |

| Performance | ||

| Linearity Range | 0.02–20 μg/mL | nih.gov |

| Accuracy | 96.4–103.7% | nih.gov |

| Precision (%CV) | ≤4.3% | nih.gov |

Structure Activity Relationship Sar and Structural Biology Investigations

Elucidating Key Pharmacophoric Elements within the 5-Oxo-Valeric Acid Core

The 5-oxo-valeric acid core of the molecule presents several key pharmacophoric features that are crucial for its biological activity. This core consists of a terminal carboxylic acid group and a ketone, separated by a three-carbon aliphatic chain.

Carboxylic Acid Moiety: The carboxylic acid group is a critical feature, often acting as a key hydrogen bond donor and acceptor, or as a charged group that can interact with positively charged residues (like arginine or lysine) in a biological target's binding site. Its acidic nature (pKa ≈ 4-5) ensures it is predominantly ionized at physiological pH, facilitating strong ionic interactions.

Aliphatic Linker: The propyl chain connecting the carboxylic acid and the ketone provides a degree of conformational flexibility. The length of this linker is often critical for positioning the terminal functional groups optimally for interaction with a target.

Pharmacophore models for related compounds often highlight the importance of these features. For instance, in inhibitors of enzymes like 5-lipoxygenase, a combination of a hydrophobic region, a hydrogen bond acceptor, and a metal-chelating group (which a carboxylic acid can be) is often essential. nih.govnih.gov

Table 1: Hypothetical Impact of Modifications to the 5-Oxo-Valeric Acid Core on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

| Esterification of Carboxylic Acid | Masks the acidic proton, preventing ionic interactions. | Significant Decrease |

| Reduction of Ketone to Alcohol | Changes the geometry and hydrogen bonding capacity (becomes a donor and acceptor). | Moderate to Significant Decrease |

| Extension/Shortening of Alkyl Chain | Alters the distance between the key pharmacophoric groups. | Significant Decrease |

| Replacement of Carboxylic Acid with Bioisosteres (e.g., tetrazole) | Mimics the acidic properties and charge distribution of a carboxylic acid. nih.gov | Activity may be retained or modulated. |

Influence of Phenoxyphenyl Substitution on Ligand-Target Interactions

The 3-phenoxyphenyl group attached to the valeric acid core is a significant contributor to the molecule's properties, influencing its lipophilicity, steric profile, and potential for specific intermolecular interactions.

Lipophilicity: The large, non-polar phenoxyphenyl moiety significantly increases the molecule's lipophilicity. This can enhance membrane permeability and access to hydrophobic binding pockets within a target protein. Quantitative structure-activity relationship (QSAR) studies on other series of compounds have often shown a strong correlation between lipophilicity (log P) and biological activity. nih.gov

Aromatic Interactions: The two phenyl rings provide opportunities for various non-covalent interactions, including:

π-π Stacking: Face-to-face or edge-to-face interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target's binding site.

Hydrophobic Interactions: The phenyl rings can fit into hydrophobic pockets, displacing water molecules and leading to a favorable entropic contribution to binding affinity.

Ether Linkage: The ether oxygen atom is a potential hydrogen bond acceptor, adding another point of interaction with the target. It also introduces a degree of rotational freedom between the two phenyl rings.

The substitution pattern on the phenoxyphenyl group can dramatically influence ligand-target interactions. researchgate.net For example, adding electron-withdrawing or electron-donating groups to either phenyl ring can alter the electronic properties and modulate the strength of π-π stacking interactions.

Table 2: Hypothetical Influence of Phenoxyphenyl Ring Substituents on Activity

| Substituent Position | Substituent Type | Rationale | Predicted Impact on Activity |

| para-position of terminal phenyl ring | Electron-donating (e.g., -OCH3) | May enhance π-π stacking interactions. | Potential Increase |

| para-position of terminal phenyl ring | Electron-withdrawing (e.g., -Cl, -CF3) | May alter the electronic nature of the ring system. | Activity may be modulated. |

| ortho-position of either ring | Bulky group (e.g., -tBu) | May introduce steric hindrance, preventing optimal binding. | Potential Decrease |

Conformational Analysis and its Impact on Biological Activity

Alkyl Chain Flexibility: The single bonds in the valeric acid chain allow for significant flexibility, enabling the molecule to adapt its shape to fit the contours of a binding site.

Phenoxyphenyl Torsion: The ether linkage and the bond connecting the phenyl ring to the ketone allow for rotation, influencing the relative orientation of the two aromatic rings.

Computational methods, such as systematic searches and molecular dynamics, can be employed to explore the conformational landscape of the molecule and identify low-energy, stable conformations. nih.gov The biologically active conformation is the specific shape the molecule adopts when it binds to its target. Understanding this conformation is key for designing more rigid, pre-organized analogs that can bind with higher affinity and selectivity. For a ligand to be active, it must be able to adopt a conformation that is complementary to the binding site without incurring a significant energetic penalty. nih.gov

Comparative SAR Studies with Related Phenylvaleric Acid Derivatives

To further understand the SAR of 5-Oxo-5-(3-phenoxyphenyl)valeric acid, it is useful to compare its hypothetical activity with that of structurally related phenylvaleric acid derivatives. nih.govnih.gov This comparison can highlight the importance of specific structural features.

Table 3: Comparative Hypothetical Activity of Phenylvaleric Acid Derivatives

| Compound | Structural Difference from Lead Compound | Rationale for Activity Difference | Predicted Relative Activity |

| 5-Oxo-5-phenylvaleric acid | Lacks the phenoxy group. | Reduced lipophilicity and loss of potential interactions from the second phenyl ring and ether linkage. | Lower |

| 5-Phenylvaleric acid | Lacks the 5-oxo group. | Loss of a key hydrogen bond acceptor and polar interaction point. | Much Lower |

| 5-Oxo-5-(4-phenoxyphenyl)valeric acid | para-substitution of the phenoxy group. | Alters the overall shape and vector of the molecule. | Different |

| 5-Oxo-5-(biphenyl-3-yl)valeric acid | Direct C-C bond instead of an ether linkage. | Reduced conformational flexibility and loss of the ether as a hydrogen bond acceptor. | Different |

Principles of Ligand-Based and Structure-Based Compound Design

The development of new analogs of this compound can be guided by two main computational drug design strategies: ligand-based and structure-based design. nih.govnih.gov

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. researchgate.netmdpi.com It relies on the knowledge of a set of molecules that are known to be active.

Pharmacophore Modeling: A 3D pharmacophore model can be generated based on the key structural features of this compound and other active analogs. This model represents the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged groups required for activity. nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship): This method correlates the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic fields. The resulting model can predict the activity of novel, untested compounds. researchgate.net

Structure-Based Design: This strategy is employed when the 3D structure of the target protein is available, for instance, from X-ray crystallography or cryo-electron microscopy. ethernet.edu.et

Molecular Docking: The compound can be computationally "docked" into the binding site of the target. This allows for the visualization of the binding mode and the identification of key interactions. This information can then be used to design new analogs with improved binding affinity and selectivity.

De Novo Design: Computer programs can be used to design novel molecules that are predicted to fit well within the binding site of the target, essentially building a new ligand from scratch or by modifying an existing one.

Both approaches are iterative, with newly designed and synthesized compounds being biologically tested, and the results used to refine the computational models for the next round of design. researchgate.net

Molecular and Cellular Pharmacology: Identification of Biological Targets and Mechanisms

Receptor Ligand Binding and Modulation

No data was found regarding the binding or modulation of any specific receptors by 5-Oxo-5-(3-phenoxyphenyl)valeric acid.

Due to the absence of any available research data for this specific compound within the requested pharmacological contexts, it is not possible to generate the detailed article, including data tables and research findings, as per the provided outline. The scientific community has not published studies on these particular interactions of this compound.

In-depth Pharmacological Profile of this compound: A Review of Preclinical Research

Despite a comprehensive search of scientific literature and databases, no publically available information was found regarding the molecular and cellular pharmacology of the chemical compound this compound.

Extensive searches for primary research articles, review papers, and patent literature did not yield any data on the biological targets, mechanisms of action, or cellular effects of this specific compound. Consequently, it is not possible to provide a scientifically accurate and detailed article based on the requested outline.

The provided article structure, with its specific subsections detailing interactions with G protein-coupled receptors, nuclear receptors, allosteric modulation, protein-protein interactions, and effects on cellular processes like apoptosis and angiogenesis, suggests that such research may exist in proprietary databases, internal institutional reports, or is yet to be published.

Without accessible data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further investigation into the source of the provided outline and its associated citations may be necessary to locate the relevant research.

Modulation of Cellular Processes

Leukocyte Chemoattraction Mechanisms

There is no available scientific literature that investigates or identifies the mechanisms by which this compound may influence leukocyte chemoattraction.

Elucidation of Molecular Signaling Pathways

There is no available scientific literature that elucidates the molecular signaling pathways that may be modulated by this compound.

Preclinical Biological Activity Assessment in Relevant in Vitro and Ex Vivo Models

In vitro Antiproliferative Activity against Cancer Cell Lines (e.g., TC32, MOLT-4)

A comprehensive search of scientific literature and databases has been conducted to identify studies evaluating the in vitro antiproliferative effects of 5-Oxo-5-(3-phenoxyphenyl)valeric acid on the human cancer cell lines TC32 (Ewing's sarcoma) and MOLT-4 (T-lymphoblastic leukemia). At present, there are no publicly available research findings or data tables that specifically report the cytotoxic or antiproliferative activity of this compound against these particular cell lines.

In vitro Antimicrobial Spectrum and Potency (Antibacterial, Antifungal)

Investigations into the potential antimicrobial properties of this compound were performed by searching for relevant studies. This included looking for data on its efficacy against various bacterial and fungal strains. The search did not yield any specific studies that have assessed the in vitro antibacterial or antifungal spectrum and potency of this compound. Therefore, no data on its minimum inhibitory concentration (MIC) or other antimicrobial metrics are available in the current body of scientific literature.

Cardioprotective Effects in Cellular and Tissue Models

A review of available research was conducted to find evidence of cardioprotective effects of this compound in cellular and tissue models, such as those mimicking ischemia-reperfusion injury. There are currently no published studies that have investigated or reported on the cardioprotective potential of this specific molecule in these preclinical models.

Immunomodulatory Properties in Model Systems

The immunomodulatory properties of this compound were explored by searching for relevant studies in appropriate model systems, such as lymphocyte proliferation assays or cytokine production profiling. This search did not uncover any scientific literature or data pertaining to the immunomodulatory activities of this compound.

Neurobiological Activity in Disease Models (e.g., relevant to Alzheimer's, Parkinson's, Epilepsy pathways)

An extensive search of the scientific literature was performed to identify any research on the neurobiological activity of this compound in models relevant to neurological disorders such as Alzheimer's disease, Parkinson's disease, or epilepsy. At present, there are no published studies that have evaluated the effects of this compound in these or any other neurobiological disease models.

Metabolism and Biotransformation Pathways in Model Systems

Enzymatic Metabolism in Hepatic Microsomes and Hepatocyte Cultures

No studies were found that investigated the enzymatic metabolism of 5-Oxo-5-(3-phenoxyphenyl)valeric acid in either hepatic microsomes or hepatocyte cultures. Therefore, no data on its metabolic pathways, the enzymes involved, or the rate of metabolism in these in vitro systems can be provided.

Role of Gut Microbiota in Compound Biotransformation

There is no available research on the interaction between this compound and gut microbiota. The potential for microbial enzymes to biotransform this compound has not been explored in any published studies.

Identification and Characterization of Major Metabolites

As no metabolic studies have been conducted on this compound, there is no information available to identify or characterize any of its metabolites.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as 5-Oxo-5-(3-phenoxyphenyl)valeric acid, with a specific protein target. The process involves placing the ligand into the binding site of a receptor and evaluating the stability of the resulting complex using a scoring function.

While specific docking studies for this compound are not extensively documented in public literature, its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like fenoprofen (B1672519) suggests that cyclooxygenase (COX) enzymes would be primary targets of interest. Docking simulations would typically reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group with residues like Arginine and Tyrosine in the COX active site, and hydrophobic interactions involving the phenoxyphenyl moiety. nih.govnih.gov The binding energy scores from these simulations help in ranking potential ligands and understanding the structural basis for their activity. nih.gov For instance, studies on similar 5-oxo derivatives have used docking to elucidate binding modes within target proteins, highlighting the importance of specific hydrogen bonds and hydrophobic contacts for stabilization. nih.govsamipubco.com

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations are used to assess the conformational stability of the ligand itself and the stability of its complex with a protein target once docked. nih.gov

An MD simulation of the ligand-protein complex can validate the interactions predicted by molecular docking. nih.gov It tracks the movement of the ligand within the binding site, the stability of key hydrogen bonds, and changes in the protein's conformation upon binding. nih.gov The results, often visualized through root-mean-square deviation (RMSD) plots, can confirm whether the ligand remains stably bound or if it is expelled from the active site. Furthermore, advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov These simulations are crucial for understanding the dynamic nature of molecular recognition. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (physicochemical properties) to a specific activity, such as inhibitory concentration (IC50). nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities would be required. mdpi.com Molecular descriptors, such as lipophilicity (logP), polar surface area, molecular weight, and various electronic and steric parameters, would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based on their structural features. nih.govresearchgate.net 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic character are favorable or unfavorable for activity, providing intuitive guidance for designing more potent molecules. researchgate.netresearchgate.net

Prediction of Physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) Parameters for Research Design

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the research process. researchgate.netmdpi.com Predicting these parameters for this compound is essential for assessing its drug-likeness and potential for oral bioavailability. nih.gov

Numerous computational models and web-based platforms (e.g., SwissADME, pkCSM) can calculate key physicochemical and pharmacokinetic properties from a molecule's structure. researchgate.netabap.co.in Important parameters include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to identify compounds with a higher likelihood of being orally active. nih.govucsd.edu For instance, a predicted high percentage of human intestinal absorption suggests good permeability across the gut wall. nih.gov These predictions are invaluable for prioritizing compounds and designing experiments. researchgate.netafricanjournalofbiomedicalresearch.com

Below is an interactive table of predicted physicochemical and ADME properties for this compound.

| Property | Predicted Value | Guideline/Interpretation |

| Molecular Weight | 284.31 g/mol | Lipinski's Rule: < 500 |

| logP (Lipophilicity) | 2.95 | Lipinski's Rule: ≤ 5 |

| Hydrogen Bond Donors | 1 | Lipinski's Rule: ≤ 5 |

| Hydrogen Bond Acceptors | 4 | Lipinski's Rule: ≤ 10 |

| Rotatable Bonds | 6 | Veber's Rule: ≤ 10 |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | < 140 Ų (Good cell permeability) |

| Water Solubility | Moderately Soluble | Influences absorption |

| GI Absorption | High | Predicted good oral absorption |

Note: The values in this table are representative predictions from common computational models and may vary between different software.

Virtual Screening for Novel Ligands and Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The structure of this compound can serve as a starting point in this process. nih.gov

In a structure-based virtual screening campaign, a known protein target is used, and a library of compounds is docked into its active site to find potential binders. researchgate.net Alternatively, in ligand-based virtual screening, the structure of an active molecule like this compound is used as a template. The database is then searched for molecules with similar shapes, sizes, or electrostatic properties. researchgate.net This approach is particularly useful when the 3D structure of the biological target is unknown. These screening methods can rapidly identify novel scaffolds and hit compounds for further biological evaluation, accelerating the early stages of drug discovery. nih.govresearchgate.net

Conclusion and Future Perspectives in 5 Oxo 5 3 Phenoxyphenyl Valeric Acid Research

Summary of Key Academic Discoveries and Contributions

A comprehensive search of scholarly databases yields limited specific research focused on 5-Oxo-5-(3-phenoxyphenyl)valeric acid. The existing information is primarily confined to its synthesis and basic characterization, often as part of larger chemical library development or as a potential intermediate in the synthesis of more complex molecules. Key data points that have been established include its molecular formula and structure, which are foundational for any future research endeavors.

| Property | Value |

| IUPAC Name | 5-oxo-5-(3-phenoxyphenyl)pentanoic acid |

| Molecular Formula | C₁₇H₁₆O₄ |

| Physical Form | Solid |

At present, there are no significant academic publications detailing specific biological activities or mechanistic studies directly attributed to this compound. Its structural features, containing both a keto and a carboxylic acid functional group, as well as a phenoxyphenyl moiety, suggest a potential for diverse chemical reactivity and biological interactions, but these have yet to be experimentally validated and published.

Unexplored Research Avenues and Methodological Challenges

The scarcity of dedicated research on this compound means that a vast number of research avenues remain unexplored. A primary area for future investigation would be the systematic screening of its biological activities. This could include, but is not limited to, its potential as an enzyme inhibitor, a receptor agonist or antagonist, or an antimicrobial agent. The phenoxyphenyl group is a common motif in medicinal chemistry, suggesting that this compound could serve as a scaffold for the development of novel therapeutic agents.

A significant methodological challenge will be the initial elucidation of its biological targets. High-throughput screening assays could be employed to cast a wide net, but these would need to be followed by more targeted and resource-intensive studies to validate any initial hits. Furthermore, the development of reliable and reproducible synthetic routes to generate analogues of this compound will be crucial for establishing structure-activity relationships (SAR).

Potential for Further Mechanistic Investigations and Probe Development

Should initial biological screenings prove fruitful, the potential for in-depth mechanistic investigations is substantial. Understanding how this compound interacts with its biological targets at a molecular level would be a critical next step. This could involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to visualize and understand the binding interactions.

Furthermore, the structure of this compound lends itself to the development of chemical probes. The carboxylic acid and ketone functionalities could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, without drastically altering the core structure. Such probes would be invaluable tools for identifying the cellular and subcellular localization of the compound and its targets, as well as for use in pull-down assays to identify binding partners. The development of these molecular tools would significantly accelerate the pace of research and provide deeper insights into the compound's mechanism of action.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 5-Oxo-5-(3-phenoxyphenyl)valeric acid?

- Methodology : Adapt iodine-mediated lactonization reactions used for valeric acid derivatives. For example, reacting substituted pentenoic acids with iodine (1:2 molar ratio) under controlled conditions can yield structurally analogous lactones or carboxylic acids. Ensure purification via column chromatography and validate products using NMR and mass spectrometry .

- Key Considerations : Optimize reaction time and solvent polarity to minimize byproducts. Safety protocols for handling iodine and acidic conditions are critical (e.g., fume hoods, PPE) .

Q. How can the structural conformation of this compound be characterized?

- Methodology : Use matrix isolation infrared (IR) spectroscopy combined with density functional theory (DFT) calculations. Compare experimental vibrational spectra (e.g., carbonyl stretching at ~1700 cm⁻¹) with computed modes to identify monomeric vs. dimeric forms and hydrogen bonding patterns .

- Data Interpretation : Assign peaks to specific functional groups (e.g., ketone, carboxylic acid) and confirm steric effects of the phenoxyphenyl substituent on rotational isomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.